![molecular formula C17H20N2O5S B14740838 (2S,5R,6R)-6-[(2-methoxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 4759-25-5](/img/structure/B14740838.png)
(2S,5R,6R)-6-[(2-methoxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5R,6R)-6-[(2-methoxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features and diverse reactivity, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R,6R)-6-[(2-methoxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The key steps typically include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions, often involving the use of protecting groups to ensure selective reactions.
Functionalization: Introduction of the methoxy and phenylacetyl groups is carried out using specific reagents and conditions to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of scalable reaction conditions, efficient purification techniques, and minimizing the use of hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5R,6R)-6-[(2-methoxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.
Substitution: Nucleophilic substitution reactions are common, where specific groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(2S,5R,6R)-6-[(2-methoxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Penicillin: Shares a similar bicyclic core but differs in functional groups.
Cephalosporin: Another β-lactam antibiotic with a similar core structure but different side chains.
Carbapenem: Known for its broad-spectrum antibiotic activity, also featuring a bicyclic core.
Uniqueness
(2S,5R,6R)-6-[(2-methoxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
4759-25-5 |
|---|---|
Formule moléculaire |
C17H20N2O5S |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
(2S,5R,6R)-6-[(2-methoxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C17H20N2O5S/c1-17(2)12(16(22)23)19-14(21)10(15(19)25-17)18-13(20)11(24-3)9-7-5-4-6-8-9/h4-8,10-12,15H,1-3H3,(H,18,20)(H,22,23)/t10-,11?,12+,15-/m1/s1 |
Clé InChI |
CFAPFYIDCNSOLI-GSNLGQFWSA-N |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)OC)C(=O)O)C |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)OC)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


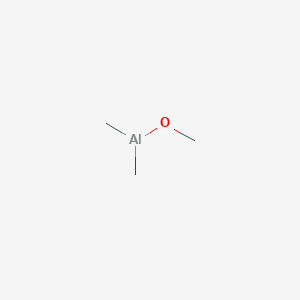
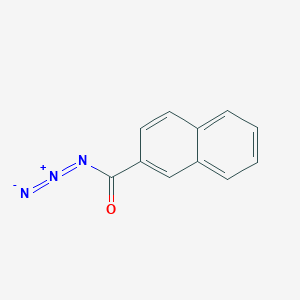
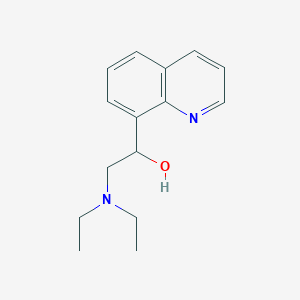

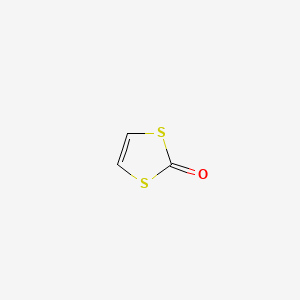
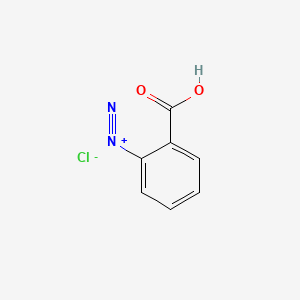
![1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14740774.png)
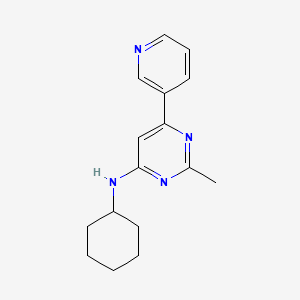
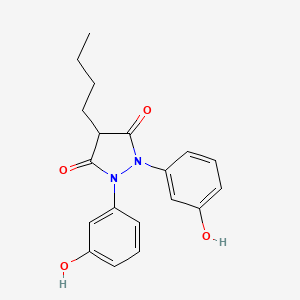
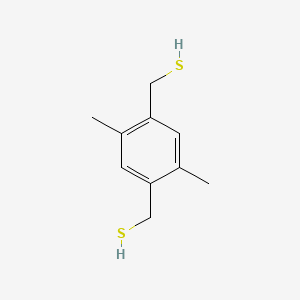
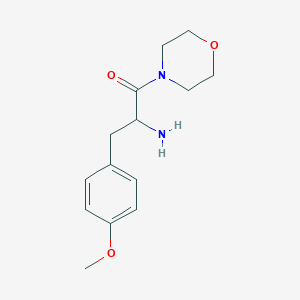

![N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride](/img/structure/B14740815.png)

